Cas no 1354050-38-6 (4-Bromo-2,6-dimethoxybenzaldehyde)

4-Bromo-2,6-dimethoxybenzaldehyde structure
1354050-38-6 structure
商品名:4-Bromo-2,6-dimethoxybenzaldehyde
CAS番号:1354050-38-6
MF:C9H9BrO3
メガワット:245.0700
MDL:MFCD22192498
CID:1030207
PubChem ID:70699611

4-Bromo-2,6-dimethoxybenzaldehyde 化学的及び物理的性質

名前と識別子

    • 4-Bromo-2,6-dimethoxybenzaldehyde
    • Benzaldehyde,4-bromo-2,6-dimethoxy
    • 4-Bromo-2,6-dimethoxy-benzaldehyde
    • AK134204
    • Benzaldehyde, 4-bromo-2,6-dimethoxy-
    • LS11329
    • FCH2301826
    • OR350031
    • AM808031
    • ST2401879
    • AX8255755
    • Z9920
    • 4-Bromo-2,6-dimethoxybenzaldehyde, AldrichCPR
    • MDL: MFCD22192498
    • インチ: 1S/C9H9BrO3/c1-12-8-3-6(10)4-9(13-2)7(8)5-11/h3-5H,1-2H3
    • InChIKey: HNUALSDMDHKUEH-UHFFFAOYSA-N
    • ほほえんだ: BrC1C([H])=C(C(C([H])=O)=C(C=1[H])OC([H])([H])[H])OC([H])([H])[H]

計算された属性

  • せいみつぶんしりょう: 243.97400
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 13
  • 回転可能化学結合数: 3
  • 複雑さ: 160
  • トポロジー分子極性表面積: 35.5

じっけんとくせい

  • 密度みつど: 1.482±0.06 g/cm3 (20 ºC 760 Torr),
  • ようかいど: 極微溶性(0.18 g/l)(25ºC)、
  • PSA: 35.53000
  • LogP: 2.27880

4-Bromo-2,6-dimethoxybenzaldehyde セキュリティ情報

4-Bromo-2,6-dimethoxybenzaldehyde 税関データ

  • 税関コード:2913000090
  • 税関データ:

    中国税関コード:

    2913000090

    概要:

    29130000090第2912項に記載の製品の他の誘導体(ハロゲン化、スルホン化、ニトロソまたはニトロソ誘導体を指す)。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:5.5% 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    HS:291300090第2912類製品のハロゲン化、スルホン化、硝化または亜硝化誘導体教育関税:17.0%税金還付率:9.0%規制条件:none Most favored nation tariff:5.5% General tariff:30.0%

4-Bromo-2,6-dimethoxybenzaldehyde 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
Y0987225-25g
4-Bromo-2,6-dimethoxybenzaldehyde
1354050-38-6 95%
25g
$525 2024-08-02
TRC
B689018-1000mg
4-Bromo-2,6-dimethoxybenzaldehyde
1354050-38-6
1g
$ 155.00 2023-04-18
Apollo Scientific
OR350031-1g
4-Bromo-2,6-dimethoxybenzaldehyde
1354050-38-6 97+%
1g
£15.00 2025-02-19
Enamine
EN300-1725330-25.0g
4-bromo-2,6-dimethoxybenzaldehyde
1354050-38-6 95%
25.0g
$478.0 2023-07-10
abcr
AB335828-1g
4-Bromo-2,6-dimethoxybenzaldehyde, 95%; .
1354050-38-6 95%
1g
€74.20 2023-09-06
eNovation Chemicals LLC
D917075-10g
4-Bromo-2,6-dimethoxybenzaldehyde
1354050-38-6 97%
10g
$160 2023-09-03
abcr
AB335828-5 g
4-Bromo-2,6-dimethoxybenzaldehyde, 95%; .
1354050-38-6 95%
5 g
€141.20 2023-07-19
TRC
B689018-1g
4-Bromo-2,6-dimethoxybenzaldehyde
1354050-38-6
1g
$ 125.00 2022-06-06
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTSX0155-5G
4-bromo-2,6-dimethoxybenzaldehyde
1354050-38-6 95%
5g
¥ 1,148.00 2023-03-30
abcr
AB335828-10 g
4-Bromo-2,6-dimethoxybenzaldehyde, 95%; .
1354050-38-6 95%
10 g
€223.90 2023-07-19

4-Bromo-2,6-dimethoxybenzaldehyde 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Titanium tetrachloride Solvents: Dichloromethane ;  0 °C; 4 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  15 min, 0 °C
リファレンス
Efficient synthesis of polymethoxyselenoflavones via regioselective direct C-H arylation of selenochromones
Yang, Woo-Ram; et al, Organic & Biomolecular Chemistry, 2017, 15(14), 3074-3083

4-Bromo-2,6-dimethoxybenzaldehyde Raw materials

4-Bromo-2,6-dimethoxybenzaldehyde Preparation Products

4-Bromo-2,6-dimethoxybenzaldehyde 関連文献

4-Bromo-2,6-dimethoxybenzaldehydeに関する追加情報

Recent Advances in the Application of 4-Bromo-2,6-dimethoxybenzaldehyde (CAS: 1354050-38-6) in Chemical Biology and Pharmaceutical Research

4-Bromo-2,6-dimethoxybenzaldehyde (CAS: 1354050-38-6) is a key intermediate in organic synthesis and pharmaceutical development. Recent studies have highlighted its potential in the design of novel bioactive compounds, particularly in the fields of antimicrobial and anticancer drug discovery. This research briefing provides an overview of the latest advancements involving this compound, focusing on its synthetic applications, biological activities, and mechanistic insights.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers utilized 4-Bromo-2,6-dimethoxybenzaldehyde as a building block for the synthesis of a series of benzaldehyde-derived Schiff bases. These compounds exhibited significant inhibitory activity against multidrug-resistant bacterial strains, with MIC values ranging from 2-8 μg/mL. The presence of the bromo and methoxy substituents was found to enhance the compounds' ability to penetrate bacterial cell membranes, as demonstrated by molecular docking studies.

Another notable application was reported in Bioorganic & Medicinal Chemistry Letters, where 4-Bromo-2,6-dimethoxybenzaldehyde served as a precursor for the development of novel kinase inhibitors. The compound's structural features allowed for efficient modification at the aldehyde group, enabling the creation of a diverse library of potential anticancer agents. Preliminary in vitro assays showed promising activity against breast cancer cell lines (MCF-7, IC50 = 3.2 μM).

Recent advances in synthetic methodology have also expanded the utility of 1354050-38-6. A 2024 paper in Organic Letters described a palladium-catalyzed cross-coupling reaction that enables direct functionalization of the bromo position while preserving the aldehyde functionality. This breakthrough has opened new avenues for the rapid generation of structurally diverse derivatives for high-throughput screening.

From a mechanistic perspective, computational studies have revealed that the electron-withdrawing nature of the bromo substituent in 4-Bromo-2,6-dimethoxybenzaldehyde contributes to the stabilization of transition states in various nucleophilic addition reactions. This property has been exploited in the development of more efficient synthetic routes to complex heterocyclic systems with potential pharmaceutical applications.

Ongoing research continues to explore the potential of this versatile building block. Current investigations focus on its incorporation into PROTAC (Proteolysis Targeting Chimera) molecules, where its ability to form stable linkages between target proteins and E3 ubiquitin ligases is being evaluated. Preliminary results suggest that derivatives of 1354050-38-6 may offer advantages in terms of cell permeability and metabolic stability compared to existing linker chemistries.

In conclusion, 4-Bromo-2,6-dimethoxybenzaldehyde remains a valuable tool in medicinal chemistry and drug discovery. Its unique structural features and demonstrated biological activities make it a promising candidate for the development of new therapeutic agents. Future research directions may include further exploration of its structure-activity relationships and optimization of synthetic protocols to enhance yield and purity for large-scale applications.

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